REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[N:6][NH:5][C:4](=O)[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:4]1[N:5]=[N:6][CH:7]=[C:2]([Cl:1])[C:3]=1[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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6.8 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(NN=C1)=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After this time, the reaction mixture was cooled to RT The reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was partitioned between EtOAc and water
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (2×100 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with saturated aqueous NaHCO3 and saturated aqueous NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC=C(C1C1=CC=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |